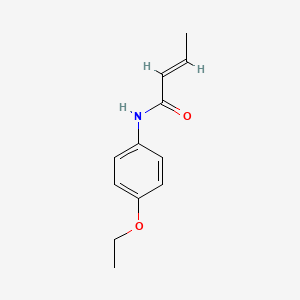

N-(4-ethoxyphenyl)-2-butenamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-ethoxyphenyl)-2-butenamide, commonly known as EBIO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EBIO is a potassium channel activator that has been shown to have a range of biochemical and physiological effects, such as vasodilation, neuroprotection, and anti-inflammatory properties. In

科学研究应用

EBIO has been extensively studied in various fields of research, including neuroscience, cardiovascular physiology, and immunology. In neuroscience, EBIO has been shown to enhance the activity of potassium channels, leading to increased neuronal excitability and improved synaptic plasticity. This has potential implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

In cardiovascular physiology, EBIO has been shown to induce vasodilation, which can lead to improved blood flow and reduced blood pressure. This has potential implications for the treatment of cardiovascular diseases such as hypertension and angina.

In immunology, EBIO has been shown to have anti-inflammatory properties, which can lead to reduced inflammation and improved immune function. This has potential implications for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

作用机制

The mechanism of action of EBIO involves the activation of potassium channels, specifically the large-conductance calcium-activated potassium (BK) channels. Activation of these channels leads to increased potassium efflux, which hyperpolarizes the cell membrane and reduces cellular excitability. This has various downstream effects, such as vasodilation, neuroprotection, and anti-inflammatory properties.

Biochemical and Physiological Effects

EBIO has a range of biochemical and physiological effects, including vasodilation, neuroprotection, and anti-inflammatory properties. Vasodilation occurs due to the activation of BK channels in smooth muscle cells, leading to increased potassium efflux and subsequent relaxation of the smooth muscle. Neuroprotection occurs due to the activation of BK channels in neurons, leading to increased neuronal excitability and improved synaptic plasticity. Anti-inflammatory properties occur due to the inhibition of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and improved immune function.

实验室实验的优点和局限性

EBIO has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for BK channels, which allows for specific activation of these channels without affecting other ion channels. Another advantage is its stability and solubility, which allows for easy handling and administration. However, a limitation is its potential toxicity at high concentrations, which can lead to cell death and other adverse effects. Another limitation is its limited bioavailability, which can limit its effectiveness in vivo.

未来方向

There are several future directions for research on EBIO. One direction is the development of more potent and selective BK channel activators, which can lead to improved therapeutic efficacy and reduced toxicity. Another direction is the investigation of the downstream effects of BK channel activation, such as the regulation of calcium signaling and gene expression. Additionally, the potential applications of EBIO in other fields, such as cancer research and regenerative medicine, warrant further investigation.

合成方法

The synthesis method of EBIO involves the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with allylamine to yield the desired product, N-(4-ethoxyphenyl)-2-butenamide. The reaction scheme is shown below:

属性

IUPAC Name |

(E)-N-(4-ethoxyphenyl)but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-5-12(14)13-10-6-8-11(9-7-10)15-4-2/h3,5-9H,4H2,1-2H3,(H,13,14)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUAQAXXJAYRFY-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C=CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C=C/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-ethoxyphenyl)but-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4,5-dimethoxy-2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5855558.png)

![2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5855566.png)

![N'-(4-isopropylbenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5855590.png)

![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)